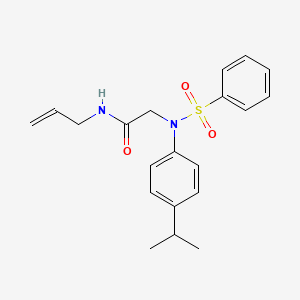![molecular formula C18H17ClN2O3 B5057475 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057475.png)
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as CP-47,497, is a synthetic cannabinoid that has been shown to have a range of biochemical and physiological effects. In
作用機序
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system and are involved in a range of physiological processes. When 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione binds to these receptors, it activates a signaling pathway that can have a range of effects on the body.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood regulation. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the activation of cannabinoid receptors in the body.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to selectively activate cannabinoid receptors. This allows researchers to study the effects of cannabinoid signaling in a controlled manner. However, there are also limitations to using 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione in lab experiments. For example, its effects may not be representative of those seen with natural cannabinoids, and its long-term effects are not well understood.
将来の方向性
There are many potential future directions for research involving 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of pain and inflammation. It may also have applications in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand its long-term effects and potential risks.
合成法
The synthesis of 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction between 3-chlorobenzoyl chloride and 4-methoxybenzylamine. The resulting product is then reacted with pyrrolidine-2,5-dione to yield 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione. This synthesis method has been extensively studied and optimized for maximum yield and purity.
科学的研究の応用
1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool for studying the endocannabinoid system. This system is involved in a range of physiological processes, including pain sensation, appetite, and mood regulation. 1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione has been shown to bind to the same receptors as natural cannabinoids, allowing researchers to study the effects of cannabinoid signaling in a controlled manner.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-15-7-5-12(6-8-15)11-20-16-10-17(22)21(18(16)23)14-4-2-3-13(19)9-14/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRCHGFUVDMHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)
![1-benzyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5057401.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-fluorophenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5057428.png)
![4-{[4-(methoxycarbonyl)-5-methyl-2-oxo-1-(3-pyridinylmethyl)-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5057436.png)

![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057447.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5057461.png)
![2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5057468.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
![4-({[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5057482.png)
![N-{4-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5057489.png)
![3-(ethylthio)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5057505.png)